Epivogeloside

Vue d'ensemble

Description

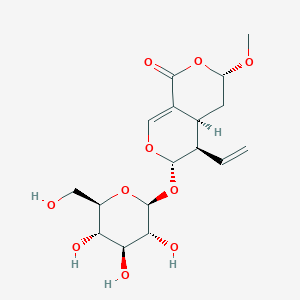

Epivogeloside is a natural compound classified as a secoiridoid glycoside and an iridoid glucoside.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Epivogeloside involves the extraction and purification of compounds from the roots of the genus Golden Rooster . The process typically includes several steps:

Extraction: The roots are subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Synthesis: Further synthesis reactions may be carried out to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Analyse Des Réactions Chimiques

Epivogeloside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols .

Applications De Recherche Scientifique

Epivogeloside has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in chromatographic studies and as a starting material for the synthesis of other iridoid glycosides.

Biology: Investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics

Mécanisme D'action

The mechanism of action of Epivogeloside involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. For example, it may inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and enhance the expression of antioxidant enzymes .

Comparaison Avec Des Composés Similaires

Epivogeloside is unique among iridoid glycosides due to its specific structural features and biological activities. Similar compounds include:

Loganin: Another iridoid glycoside with anti-inflammatory and antioxidant properties.

Secoiridoid glycosides: A broader class of compounds with similar structural features but varying biological activities.

This compound stands out due to its higher potency and broader range of biological activities compared to these similar compounds .

Propriétés

IUPAC Name |

(3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZRCGMIDUTKS-RJFLBQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Epivogeloside and where is it found?

A1: this compound is a secoiridoid glycoside, a type of natural compound often found in plants. It has been identified in the flower buds of Lonicera japonica (commonly known as Japanese honeysuckle) [, ] and the leaves of Mitragyna speciosa (kratom) [].

Q2: What is the chemical structure of this compound?

A2: While the provided abstracts don't detail the spectroscopic data for this compound, they indicate it's a secoiridoid glycoside. This class of compounds typically features a glucose sugar molecule attached to a secoiridoid aglycone, which is a monoterpene derivative. For the exact structure and spectroscopic data, further research in chemical databases or specialized literature is recommended.

Q3: Are there efficient methods to isolate this compound?

A3: Yes, centrifugal partition chromatography (CPC) has proven to be a highly effective method for purifying this compound from Lonicera japonica. This technique offers advantages such as simplicity, speed, and high purity yields [].

Q4: Is this compound related to other compounds found in the same plants?

A4: Yes, this compound is often found alongside other related secoiridoids. For instance, in Lonicera japonica, it coexists with compounds like secologanic acid, vogeloside, 7-dehydrologanin, and secologanin dimethyl acetal []. Similarly, in Mitragyna speciosa, it's found with various alkaloids and other glycosides []. The presence of these related compounds suggests a shared biosynthetic pathway and potential synergistic activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.